3-Nitro-4-(trifluoromethyl)benzonitrile 3-Nitro-4-(trifluoromethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 1227489-72-6
VCID: VC2839178
InChI: InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H
SMILES: C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F
Molecular Formula: C8H3F3N2O2
Molecular Weight: 216.12 g/mol

3-Nitro-4-(trifluoromethyl)benzonitrile

CAS No.: 1227489-72-6

Cat. No.: VC2839178

Molecular Formula: C8H3F3N2O2

Molecular Weight: 216.12 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-4-(trifluoromethyl)benzonitrile - 1227489-72-6

Specification

CAS No. 1227489-72-6
Molecular Formula C8H3F3N2O2
Molecular Weight 216.12 g/mol
IUPAC Name 3-nitro-4-(trifluoromethyl)benzonitrile
Standard InChI InChI=1S/C8H3F3N2O2/c9-8(10,11)6-2-1-5(4-12)3-7(6)13(14)15/h1-3H
Standard InChI Key MKUMCYKZOUGCDR-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F
Canonical SMILES C1=CC(=C(C=C1C#N)[N+](=O)[O-])C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Nitro-4-(trifluoromethyl)benzonitrile features a benzene core with three key substituents that define its chemical behavior. The electronic effects of these groups create a highly polarized molecule with distinct reactivity patterns beneficial for synthetic applications.

The molecular structure is characterized by:

  • A benzene ring serving as the core scaffold

  • A nitro group (-NO2) at position 3, which strongly withdraws electron density

  • A trifluoromethyl group (-CF3) at position 4, providing fluorine-based properties

  • A cyano group (-CN) extending from the ring, offering a versatile handle for further transformations

Chemical Properties and Reactivity

The chemical reactivity of 3-Nitro-4-(trifluoromethyl)benzonitrile is predominantly determined by its three electron-withdrawing substituents, which create a highly electrophilic aromatic system:

The nitro group (-NO2) strongly withdraws electron density through both resonance and inductive effects, activating the ring toward nucleophilic attack and making the nitro group itself susceptible to reduction reactions that can convert it to an amino group under appropriate conditions.

The trifluoromethyl group (-CF3) contributes significant electron-withdrawing character through inductive effects, while also imparting increased lipophilicity and metabolic stability. This group is generally resistant to chemical transformations under most conditions, providing a stable anchor point in the molecule.

The cyano group (-CN) serves as a versatile functional handle that can undergo various transformations, including hydrolysis to carboxylic acid derivatives, reduction to amines or aldehydes, and participation in cycloaddition reactions to form heterocyclic systems.

The combined electronic effects of these substituents create an electron-deficient aromatic ring, particularly at positions ortho and para to these groups, facilitating nucleophilic aromatic substitution reactions that can be strategically exploited in synthetic applications.

Synthesis Methods

Comparison with Related Compound Synthesis

The synthesis methodology for related compounds can provide valuable insights. For instance, the preparation of 3-Amino-4-(trifluoromethyl)benzonitrile (which could be obtained by reducing the nitro group of our target compound) involves multiple steps including bromination, cyanation, and aminolysis.

This suggests potential synthetic strategies for 3-Nitro-4-(trifluoromethyl)benzonitrile might include:

Synthetic StepReagents/ConditionsExpected Outcome
TrifluoromethylationCF3I or CF3Cu with copper catalysisIntroduction of CF3 group
NitrationHNO3/H2SO4 at controlled temperatureRegioselective nitro group addition
CyanationCuCN in DMF or Pd-catalyzed cyanationIntroduction of cyano group
PurificationColumn chromatography or recrystallizationIsolation of desired isomer

The exact sequence of these steps would depend on the availability of starting materials and the relative reactivity of the functional groups under various conditions.

Applications and Uses

Pharmaceutical Applications

3-Nitro-4-(trifluoromethyl)benzonitrile is primarily classified as a medical intermediate , indicating its importance in pharmaceutical synthesis. Its structural features make it a valuable building block for various medicinal chemistry applications:

The trifluoromethyl group is a common bioisostere in drug design, often used to replace methyl or chloro groups to enhance metabolic stability and binding affinity to target proteins. The incorporation of this fluorinated moiety can dramatically improve pharmacokinetic properties of drug candidates.

The nitro group provides a versatile handle for further transformations, particularly its reduction to an amino group, which can facilitate the construction of diverse nitrogen-containing heterocycles commonly found in pharmaceuticals.

The cyano functionality serves as a precursor to various important functional groups including carboxylic acids, amides, amines, and tetrazoles, all of which are prevalent in medicinal chemistry.

Synthetic Intermediate Value

Beyond its direct pharmaceutical applications, 3-Nitro-4-(trifluoromethyl)benzonitrile serves as a versatile synthetic intermediate for preparing a variety of specialty chemicals:

  • The compound can be used in the synthesis of advanced materials requiring specific electronic properties, such as organic semiconductors and liquid crystals

  • It may serve as a precursor for fluorinated dyes and pigments, where the trifluoromethyl group can enhance stability and alter spectral properties

  • The compound could be employed in the preparation of agrochemicals, where fluorinated aromatics often exhibit enhanced bioactivity and environmental persistence

Research Applications

In research settings, 3-Nitro-4-(trifluoromethyl)benzonitrile finds applications in:

  • Structure-activity relationship studies exploring the impact of fluorinated substituents on biological activity

  • Development of new synthetic methodologies for constructing complex fluorinated molecules

  • Investigation of electronic effects in aromatic systems containing multiple electron-withdrawing groups

  • Preparation of molecular probes for studying protein-ligand interactions, particularly where fluorine-containing groups can provide distinctive binding characteristics

Physical and Chemical Characteristics

Nuclear Magnetic Resonance Spectroscopy

In 1H NMR analysis, 3-Nitro-4-(trifluoromethyl)benzonitrile would be expected to show:

  • Three aromatic proton signals with complex splitting patterns reflecting their chemical environments

  • The proton at position 5 (between the nitro and cyano groups) likely appearing as the most deshielded signal due to the electron-withdrawing effects of adjacent substituents

  • Potential long-range coupling between aromatic protons and the fluorine atoms of the trifluoromethyl group

In 13C NMR, distinctive features would include:

  • Eight carbon signals corresponding to the non-equivalent carbon atoms in the molecule

  • The carbon of the trifluoromethyl group appearing as a quartet due to 13C-19F coupling

  • The cyano carbon typically showing a characteristic chemical shift in the 115-120 ppm range

  • Highly deshielded aromatic carbons directly attached to the electron-withdrawing substituents

19F NMR would show:

  • A singlet for the three chemically equivalent fluorine atoms of the trifluoromethyl group, likely in the -60 to -65 ppm range (relative to CFCl3)

Infrared Spectroscopy

Characteristic IR absorption bands would likely include:

  • C≡N stretching vibration at approximately 2230-2240 cm-1

  • Asymmetric and symmetric NO2 stretching at approximately 1530-1550 cm-1 and 1350-1370 cm-1, respectively

  • C-F stretching vibrations from the trifluoromethyl group at approximately 1100-1200 cm-1

  • Aromatic C=C stretching vibrations at approximately 1400-1600 cm-1

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • A molecular ion peak at m/z 232 corresponding to the molecular formula C8H3F3N2O2

  • Fragmentation patterns potentially including loss of NO2 (m/z 186), loss of CN (m/z 206), and various rearrangement products

Structural Analysis

The three-dimensional structure of 3-Nitro-4-(trifluoromethyl)benzonitrile would be characterized by:

  • A predominantly planar aromatic ring

  • The nitro group likely oriented in the plane of the ring to maximize resonance stabilization

  • The trifluoromethyl group adopting a conformation that minimizes steric interactions with adjacent substituents

  • The cyano group extending linearly from the aromatic ring

Chemical Reactivity Profile

The reactivity profile of 3-Nitro-4-(trifluoromethyl)benzonitrile is dominated by the electronic effects of its substituents:

Functional GroupReactivity ProfilePotential Transformations
Nitro (-NO2)Susceptible to reductionConversion to amino group via various reducing agents (e.g., Fe/HCl, Zn/NH4Cl, catalytic hydrogenation)
Trifluoromethyl (-CF3)Generally inertResistant to most chemical transformations; provides metabolic stability
Cyano (-CN)Versatile functional handleHydrolysis to carboxylic acids, reduction to amines or aldehydes, participation in cycloadditions
Aromatic RingActivated toward nucleophilic attackSusceptible to SNAr reactions, particularly at positions ortho and para to the nitro group

Analytical Methods for Identification

Chromatographic Techniques

The identification and purity assessment of 3-Nitro-4-(trifluoromethyl)benzonitrile would typically involve:

High-Performance Liquid Chromatography (HPLC)

HPLC analysis would likely employ:

  • Reversed-phase columns (e.g., C18) with gradient elution

  • UV detection, capitalizing on the strong absorbance of the aromatic system with multiple chromophores

  • Mobile phases such as acetonitrile/water or methanol/water mixtures

  • Potential comparison with authentic standards for definitive identification

Gas Chromatography (GC)

GC analysis, if the compound's volatility is sufficient, might utilize:

  • Mid-polarity columns suitable for aromatic compounds

  • Mass spectrometric detection (GC-MS) for structure confirmation

  • Temperature programming to optimize separation from structural isomers

Spectroscopic Identification Methods

Definitive identification would involve a combination of spectroscopic techniques:

  • NMR spectroscopy (1H, 13C, and 19F) to confirm the substitution pattern and presence of key functional groups

  • Infrared spectroscopy to verify the presence of nitro, cyano, and trifluoromethyl functional groups

  • High-resolution mass spectrometry to confirm the molecular formula and fragmentation pattern

  • UV-Visible spectroscopy to characterize the electronic transitions associated with the aromatic system and its substituents

Structural Confirmation

For absolute structural confirmation, X-ray crystallography would provide unequivocal evidence of:

  • The exact substitution pattern on the aromatic ring

  • Bond lengths and angles, which might be affected by the electronic properties of the substituents

  • Potential intermolecular interactions in the crystal lattice, such as dipole-dipole interactions or π-stacking

Research Significance and Future Directions

Current Research Applications

The designation of 3-Nitro-4-(trifluoromethyl)benzonitrile as a medical intermediate highlights its significance in pharmaceutical research and development. Current research applications likely include:

  • Utilization as a building block in the synthesis of novel drug candidates, particularly those targeting conditions where fluorinated compounds have shown therapeutic advantages

  • Structure-activity relationship studies exploring the impact of fluorinated substituents on biological activity and pharmacokinetic properties

  • Development of synthetic methodology for the selective transformation of its functional groups

Comparative Analysis with Structural Analogs

Comparing 3-Nitro-4-(trifluoromethyl)benzonitrile with related compounds provides insights into structure-property relationships:

CompoundStructural VariationExpected Impact on Properties
4-Nitro-3-(trifluoromethyl)benzonitrilePositional isomer with nitro and CF3 groups exchangedAltered electronic distribution affecting reactivity patterns and physical properties; melting point of 85°C reported
3-Amino-4-(trifluoromethyl)benzonitrileReduced form with amino group replacing nitroEnhanced nucleophilicity, different hydrogen-bonding capabilities, potential for further functionalization via the amino group
3-Nitro-4-(trifluoromethylsulfanyl)benzonitrileContains SCF3 instead of CF3Increased molecular weight (248.18 g/mol), different electronic properties due to the sulfur atom, potentially increased lipophilicity

This comparative analysis illustrates how subtle structural variations can significantly impact chemical properties and potential applications, underscoring the importance of precise control over molecular structure in the design of functional organic compounds.

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